

# Independent Verification of Lecanemab (Leqembi) Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Lek 8804 |           |  |  |  |
| Cat. No.:            | B1674710 | Get Quote |  |  |  |

Disclaimer: Initial searches for "**Lek 8804**" did not yield any verifiable information. This guide focuses on Lecanemab (brand name: Leqembi), a prominent and extensively researched monoclonal antibody for the treatment of early Alzheimer's disease, which is presumed to be the subject of interest.

This guide offers an objective comparison of Lecanemab's performance against other therapeutic alternatives, supported by experimental data from key clinical trials. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of the research findings.

## **Comparative Efficacy and Safety Data**

The following tables summarize the quantitative data from the pivotal Phase 3 Clarity AD trial for Lecanemab and comparative data for other anti-amyloid therapies.

## Table 1: Efficacy of Lecanemab in the Clarity AD Trial (18 Months)



| Efficacy<br>Endpoint                                                                                                 | Lecanemab<br>Group (n=898) | Placebo Group<br>(n=897) | Difference<br>(Lecanemab -<br>Placebo) | P-value   |
|----------------------------------------------------------------------------------------------------------------------|----------------------------|--------------------------|----------------------------------------|-----------|
| Clinical Dementia Rating-Sum of Boxes (CDR-SB) (Change from Baseline)                                                | 1.21                       | 1.66                     | -0.45[1][2][3]                         | <0.001[2] |
| Alzheimer's Disease Assessment Scale-Cognitive Subscale 14 (ADAS-Cog14) (Change from Baseline)                       | -                          | -                        | -1.44[1]                               | 0.00065   |
| Alzheimer's Disease Composite Score (ADCOMS) (Change from Baseline)                                                  | -                          | -                        | -0.050                                 | 0.00002   |
| AD Cooperative Study-Activities of Daily Living for Mild Cognitive Impairment (ADCS MCI- ADL) (Change from Baseline) | -3.5                       | -5.5                     | 2.0                                    | <0.001    |



| Amyloid PET  |       |     |       |                 |
|--------------|-------|-----|-------|-----------------|
| (Centiloids) | -55.5 | 3.6 | -59.1 | <0.00001        |
| (Change from | -55.5 | 3.0 | -55.1 | <b>\0.00001</b> |
| Baseline)    |       |     |       |                 |

**Table 2: Comparative Safety Profile of Anti-Amyloid** 

**Therapies** 

| Adverse Event                                                       | Lecanemab (Clarity<br>AD) | Donanemab<br>(TRAILBLAZER-<br>ALZ 2) | Aducanumab<br>(EMERGE/ENGAGE<br>) |
|---------------------------------------------------------------------|---------------------------|--------------------------------------|-----------------------------------|
| Amyloid-Related<br>Imaging<br>Abnormalities-Edema<br>(ARIA-E)       | 12.6%                     | 24.0%                                | 35%                               |
| Amyloid-Related<br>Imaging<br>Abnormalities-<br>Hemorrhage (ARIA-H) | 17.3%                     | 31.4%                                | -                                 |
| Infusion-Related<br>Reactions                                       | 26.4%                     | -                                    | -                                 |
| Serious Adverse<br>Events                                           | 14.0%                     | -                                    | -                                 |

# Experimental Protocols Clarity AD Phase 3 Trial Protocol

The Clarity AD study was a global, multicenter, double-blind, placebo-controlled, parallel-group, 18-month Phase 3 clinical trial.

 Objective: To evaluate the efficacy and safety of Lecanemab in participants with early Alzheimer's disease.



- Participants: 1,795 individuals aged 50 to 90 years with a diagnosis of mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's disease dementia, with confirmed amyloid pathology.
- Intervention: Participants were randomized on a 1:1 basis to receive either intravenous Lecanemab at a dose of 10 mg/kg every two weeks or a placebo.
- Primary Endpoint: The primary efficacy endpoint was the change from baseline at 18 months
  on the Clinical Dementia Rating-Sum of Boxes (CDR-SB), a global scale that assesses both
  cognitive and functional impairment.
- Key Secondary Endpoints:
  - Change in amyloid burden as measured by positron emission tomography (PET).
  - Change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale
     14 (ADAS-Cog14).
  - Change from baseline on the Alzheimer's Disease Composite Score (ADCOMS).
  - Change from baseline on the Alzheimer's Disease Cooperative Study-Activities of Daily Living Scale for Mild Cognitive Impairment (ADCS MCI-ADL).
- Safety Assessments: Safety was monitored through the recording of adverse events, including a specific focus on Amyloid-Related Imaging Abnormalities (ARIA), vital signs, and laboratory tests.

### **Visualizations**

## Lecanemab's Mechanism of Action in Alzheimer's Disease





### Click to download full resolution via product page

Caption: Lecanemab targets and promotes the clearance of soluble amyloid-beta protofibrils.

### **Experimental Workflow of the Clarity AD Trial**





#### Click to download full resolution via product page

Caption: Overview of the patient journey and key stages in the Clarity AD clinical trial.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMER® DISEASE AT CLINICAL TRIALS ON ALZHEIMER® DISEASE (CTAD) CONFERENCE | News Release 14 2022 | Eisai Co., Ltd. [eisai.com]
- 2. Eisai Presents Data on Benefits of Long-Term Administration of Dual-Acting Lecanemab at the 17th Clinical Trials for Alzheimerâ Disease (CTAD) Conference | News Release 14 2024 | Eisai Co., Ltd. [eisai.com]
- 3. BioArctic's partner Eisai presents results of lecanemab Phase 3 confirmatory Clarity AD study for Early Alzheimer's disease at CTAD conference [prnewswire.com]
- To cite this document: BenchChem. [Independent Verification of Lecanemab (Leqembi) Research Findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674710#independent-verification-of-lek-8804-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com